molecular formula C13H17N3O3 B2720501 2-[(Morpholin-4-ylacetyl)amino]benzamide CAS No. 55695-73-3

2-[(Morpholin-4-ylacetyl)amino]benzamide

Cat. No.: B2720501
CAS No.: 55695-73-3
M. Wt: 263.297
InChI Key: NOCXCVRBIMZTLH-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Drug Discovery

The benzamide scaffold, a simple yet versatile structural motif, is a cornerstone in the field of medicinal chemistry. Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The inherent properties of the benzamide group, including its ability to participate in hydrogen bonding and its rigid, planar nature, contribute to its frequent incorporation into the design of new therapeutic agents.

The pharmacological diversity of benzamide derivatives is extensive, with demonstrated efficacy across a spectrum of therapeutic areas. nih.govjocpr.com These include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer activities. nih.govjocpr.com A notable application of the benzamide scaffold is in the development of antipsychotic drugs. For instance, amisulpride (B195569) and sulpiride (B1682569) are benzamide-containing atypical antipsychotics used in the management of schizophrenia. nih.gov

The following table provides a summary of the diverse pharmacological activities associated with the benzamide scaffold:

Pharmacological ActivityExamples of Benzamide-Containing Compounds
Antipsychotic Amisulpride, Sulpiride
Antiemetic Metoclopramide
Anti-inflammatory Present in various experimental compounds
Anticancer Entinostat, Mocetinostat
Antimicrobial Explored in numerous research initiatives

The continued interest in benzamide derivatives in drug discovery is fueled by their synthetic accessibility and the potential for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Overview of Related Morpholine-Containing Chemical Entities and Their Preclinical Pharmacological Relevance

The morpholine (B109124) ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is another "privileged scaffold" frequently employed in medicinal chemistry. researchgate.net Its incorporation into drug candidates is often driven by its favorable physicochemical properties, which can impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to the parent molecule. researchgate.net The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows it to be protonated at physiological pH, which can be advantageous for receptor interaction and solubility.

A vast body of preclinical research has demonstrated the broad pharmacological relevance of morpholine-containing compounds. The morpholine moiety has been integrated into molecules targeting a wide range of biological targets, leading to diverse therapeutic applications. For example, morpholine derivatives have shown promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against kinases such as PI3K and mTOR. researchgate.net

Furthermore, the morpholine ring is a key structural feature in several approved drugs, including the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. In the context of preclinical research, morpholine-containing entities have been investigated for their potential as anti-inflammatory, antiviral, and central nervous system (CNS) active agents. The ability of the morpholine ring to modulate the properties of a molecule makes it a valuable tool for medicinal chemists in the optimization of lead compounds.

The table below highlights some of the preclinical pharmacological activities observed in morpholine-containing compounds:

Preclinical Pharmacological RelevanceTherapeutic Area
Kinase Inhibition Oncology
Anti-inflammatory Activity Inflammation and Immunology
Antiviral Activity Infectious Diseases
Central Nervous System (CNS) Activity Neurology, Psychiatry
Antibacterial Activity Infectious Diseases

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-morpholin-4-ylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(18)10-3-1-2-4-11(10)15-12(17)9-16-5-7-19-8-6-16/h1-4H,5-9H2,(H2,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCXCVRBIMZTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 2-[(Morpholin-4-ylacetyl)amino]benzamide and its Structural Analogues

The construction of this compound typically involves a two-step process: the formation of the 2-aminobenzamide (B116534) core, followed by N-acylation.

A primary route to 2-aminobenzamide derivatives starts from isatoic anhydride. nih.govresearchgate.net This precursor readily reacts with various amines, including ammonia (B1221849) or primary amines, to yield the corresponding 2-aminobenzamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl group of the anhydride, followed by ring-opening and decarboxylation. nih.gov This method is versatile and can be performed under conventional heating in a solvent like DMF or using microwave irradiation, which can offer a more time-efficient and environmentally friendly alternative. nih.govmdpi.com

Once the 2-aminobenzamide scaffold is obtained, the final step is the acylation of the primary aromatic amino group. This is achieved by reacting 2-aminobenzamide with an activated form of morpholinoacetic acid, such as morpholin-4-ylacetyl chloride. The reaction is a standard nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

Structural analogues of this compound are often synthesized using multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govmdpi.combeilstein-journals.org Variations of this reaction, such as the Ugi five-center four-component reaction (U-5C-4CR) using α-amino acids, provide access to a diverse range of peptide-like structures and complex heterocyclic systems. mdpi.comnih.gov

Another significant synthetic route to analogues, particularly heterocyclic ones, involves the condensation of 2-aminobenzamide with aldehydes or ketones. This reaction, often catalyzed by acids, is a cornerstone for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ghru.edu.afresearchgate.netacs.org The mechanism involves the initial formation of an imine intermediate by the reaction of the aldehyde with the 2-amino group of the benzamide (B126), followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. acs.org

Starting Material(s)Reaction TypeProduct ClassReference(s)
Isatoic Anhydride, AmineNucleophilic Acyl Substitution, Decarboxylation2-Aminobenzamide Derivatives nih.gov, researchgate.net, mdpi.com
2-Aminobenzamide, Morpholin-4-ylacetyl chlorideN-AcylationThis compoundInferred from standard methods
2-Aminobenzamide, Aldehyde/KetoneCondensation, Cyclization2,3-Dihydroquinazolin-4(1H)-ones ghru.edu.af, researchgate.net, acs.org
Amine, Carbonyl, Carboxylic Acid, IsocyanideUgi Multicomponent Reactionα-Acylamino Carboxamides nih.gov, beilstein-journals.org

Strategies for Derivatization and Scaffold Modification

The 2-aminobenzamide scaffold is a privileged structure in medicinal and organic chemistry, primarily due to its capacity for extensive derivatization and modification into various heterocyclic systems.

A key transformation of 2-aminobenzamide derivatives is their conversion into quinazolinones. This can be achieved through catalytic methods, such as the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines, which provides an efficient route to these fused heterocyclic structures. nih.govacs.orgmarquette.edu This process assembles the quinazolinone core by forming new carbon-nitrogen bonds through a cyclization-dehydrogenation sequence. acs.org Other transition-metal-catalyzed reactions involve the coupling of 2-aminobenzamides with alcohols or carbonyl compounds. marquette.edu

Scaffold modification can also be achieved by leveraging the reactivity of the functional groups on the core structure. For instance, the benzamide moiety itself can be part of further chemical transformations. Structure-activity relationship (SAR) studies on related benzamide derivatives have shown that modifications at various positions of the benzamide ring can significantly influence molecular properties. e3s-conferences.org

Furthermore, the products of initial syntheses can serve as intermediates for more complex structures. For example, the Ugi reaction products, which are linear peptide-like molecules, can undergo subsequent post-transformation reactions. These can include intramolecular cyclizations to form macrocycles or other heterocyclic systems like 2-oxopiperazines, thereby increasing molecular complexity and diversity. beilstein-journals.orgnih.gov The modification of related quinoline (B57606) scaffolds through nucleophilic aromatic substitution (SNAr) reactions, for instance by introducing a morpholine (B109124) group, demonstrates another powerful strategy for derivatization. mdpi.comresearchgate.net

Initial ScaffoldTransformation StrategyResulting Scaffold/DerivativeReference(s)
2-AminobenzamideRuthenium-Catalyzed Coupling with AminesQuinazolinones nih.gov, acs.org, marquette.edu
2-AminobenzamideCondensation with Alcohols/Ketones2-Substituted Quinazolinones researchgate.net, marquette.edu
Ugi Reaction ProductPost-Ugi Deprotection/Cyclization2-Oxopiperazines, Macrocycles nih.gov, beilstein-journals.org
4,7-DichloroquinolineSNAr with Morpholine4-Morpholinoquinoline Derivatives mdpi.com, researchgate.net

Preclinical Pharmacological Investigations

In Vitro Biological Activities

Anti-inflammatory Properties

The benzamide (B126) and morpholine (B109124) moieties present in 2-[(Morpholin-4-ylacetyl)amino]benzamide are found in various compounds investigated for their anti-inflammatory potential. Benzamides, as a class, have been noted for their ability to modulate inflammatory processes. Research has suggested that the anti-inflammatory mechanism of some N-substituted benzamides may involve the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition, in turn, can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). nih.gov

Derivatives containing a morpholine ring have also been evaluated for anti-inflammatory effects. In one study, asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base were synthesized and tested. japsonline.com The anti-inflammatory activity was assessed using an in-vitro assay that measures the inhibition of bovine serum albumin (BSA) denaturation. japsonline.com The results indicated that the introduction of a morpholine Mannich base substituent increased the anti-inflammatory activity compared to the parent compounds. japsonline.com Certain derivatives, compounds 4c and 4d , demonstrated potent activity, with IC50 values comparable to the standard drug, diclofenac (B195802) sodium. japsonline.com

Inhibition of BSA Denaturation by Morpholine-Containing Compounds japsonline.com
CompoundIC50 (µM)
4c25.3
4d26.3
Diclofenac Sodium (Standard)20.3
Cyclovalone (Standard)22.4

Antiviral Potency (e.g., against influenza virus, DUB inhibitors)

While specific studies on the antiviral activity of this compound are not detailed in the provided context, related benzamide structures have been explored as potential antiviral agents, particularly against the influenza virus. The viral RNA-dependent RNA polymerase is a key target for anti-influenza therapies. nih.govmdpi.com

A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents. nih.govmdpi.com Their antiviral activity was evaluated against the influenza A/WSN/33 (H1N1) virus. One compound, G07 , demonstrated significant antiviral activity in both cytopathic effect and plaque inhibition assays. nih.govmdpi.com Further investigation showed that G07 was also active against other influenza strains, including A/PR/8 (H1N1), A/HK/68 (H3N2), and an influenza B virus. nih.gov Mechanistic studies suggested that the compound interacts with ribonucleoprotein and targets the PA-PB1 subunit of the viral RNA polymerase. nih.govmdpi.com No specific information regarding the inhibition of deubiquitinating enzymes (DUBs) by this compound was found in the search results.

Antiviral Activity of Compound G07 against Influenza A/WSN/33 (H1N1) nih.govmdpi.com
AssayValue
Cytopathic Effect Assay (EC50)11.38 ± 1.89 µM
Plaque Inhibition Assay (IC50)0.23 ± 0.15 µM

Enzyme and Receptor Inhibition Studies

The morpholine group is a key structural feature in several potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways critical to cell growth, proliferation, and survival. nih.govnih.gov The compound ZSTK474 is a known PI3K inhibitor that contains two morpholine groups. nih.gov Structure-activity relationship studies have highlighted the sensitivity of PI3K inhibition to modifications in this region of the molecule. nih.gov For instance, replacing one of the morpholine groups in ZSTK474 with a piperazine (B1678402) ring (analog 2a ) led to a significant reduction in inhibitory activity against PI3K isoforms. nih.gov However, subsequent N-acetylation of the piperazine ring (analog 2b ) restored the potent inhibition profile, yielding IC50 values similar to the parent compound, ZSTK474 . nih.gov This suggests that the presence of an acetylated nitrogen adjacent to the heterocyclic ring, similar to the (morpholin-4-ylacetyl)amino structure, is compatible with potent PI3K inhibition.

PI3K Isoform Inhibition (IC50, nM) of ZSTK474 and Analogs nih.gov
CompoundPI3KαPI3KβPI3KγPI3Kδ
ZSTK4743.920.814.25.0
Analog 2b (N-acetylated piperazine)2.921.013.03.0

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.net Various heterocyclic compounds have been developed as VEGFR-2 inhibitors. semanticscholar.orgnih.gov Among these, scaffolds incorporating morpholine and carboxamide functionalities have been investigated. For example, a series of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides were designed and evaluated for dual inhibition of tubulin polymerization and VEGFR-2 kinase activity. researchgate.net One of the synthesized derivatives, compound 8u , demonstrated potent inhibition of the VEGFR-2 kinase enzyme, with an IC50 value comparable to the standard drug sunitinib. researchgate.net

VEGFR-2 Kinase Inhibition researchgate.net
CompoundIC50 (µM)
Compound 8u1.52 ± 0.08
Sunitinib (Standard)1.2 ± 0.07

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of enzymes. nih.gov It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases. nih.govnih.gov As such, TYK2 has emerged as a promising therapeutic target. nih.gov Recent drug discovery efforts have focused on developing selective TYK2 inhibitors. A series of derivatives featuring an N-(methyl-d3)pyridazine-3-carboxamide skeleton were designed to bind to the TYK2 pseudokinase (JH2) domain, inhibiting the enzyme via an allosteric mechanism. nih.gov One compound from this series, compound 30 , showed excellent potency in a cell-based assay, inhibiting STAT3 phosphorylation (a downstream marker of TYK2 activity) with an IC50 value in the low nanomolar range, superior to the positive control, Deucravacitinib . nih.gov The presence of a carboxamide structure in these potent inhibitors is noteworthy.

Inhibition of STAT3 Phosphorylation by TYK2 Inhibitors nih.gov
CompoundIC50 (nM)
Compound 30<1.0
Deucravacitinib (Positive Control)3.2

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate. mdpi.comcancernetwork.com Tetrahydrofolate is a vital cofactor in the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net The benzamide structural motif has been incorporated into molecules designed as inhibitors of human DHFR (hDHFR). mdpi.com In a separate line of research, a series of 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine antifolates were synthesized as potential dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov One compound, compound 4 , emerged as a highly potent dual inhibitor of both human TS and human DHFR, with an IC50 value of 20 nM against hDHFR. nih.gov This highlights the potential for complex heterocyclic systems to achieve potent inhibition of this key enzyme. nih.gov

Enzyme Inhibition by Compound 4 nih.gov
EnzymeIC50 (nM)
Human Thymidylate Synthase (TS)40
Human Dihydrofolate Reductase (DHFR)20
Serotonin-3 (5-HT3) Receptor Antagonism

No publicly available studies have been identified that evaluate the 5-HT3 receptor antagonist activity of this compound. While other benzamide derivatives have been investigated for their potential to antagonize the 5-HT3 receptor, which is a target for antiemetic drugs, specific binding affinity or functional assay data for this compound is not available.

Tyrosinase Inhibition

There is no information in the public scientific literature to suggest that this compound has been evaluated as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for applications in cosmetics and in the treatment of hyperpigmentation disorders. However, no data on the inhibitory concentration (IC50) or mechanism of action for this specific compound against tyrosinase has been published.

Histone Deacetylase (HDAC) Inhibition

While the benzamide chemical scaffold is present in some known histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents, there are no specific studies available in the public domain that report the HDAC inhibitory activity of this compound. Data on its potency against various HDAC isoforms are not available.

Signal Transducers and Activators of Transcription 6 (STAT6) Inhibition

Specific data on the inhibition of STAT6 by this compound is not present in the available literature. A structurally related compound, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, has been identified as a potent STAT6 inhibitor. nih.govresearchgate.net However, this does not provide direct evidence of activity for this compound. STAT6 is a therapeutic target for allergic diseases such as asthma. nih.govresearchgate.net

In Vivo Efficacy Studies in Animal Models (Non-human)

Antitumor Activity in Xenograft and Homograft Models

No published in vivo studies detailing the antitumor activity of this compound in xenograft or homograft models were found. Such studies are crucial for evaluating the potential of a compound as an anticancer agent.

Evaluation in Preclinical Infection Models

There is no information available in the public domain regarding the evaluation of this compound in preclinical models of infection.

Immunomodulatory Effects and Pathway Modulation

Extensive literature searches did not yield specific preclinical data on the immunomodulatory effects or the pathway modulation of the compound this compound. While research exists on the broader class of benzamides, which in some cases have demonstrated anti-inflammatory properties through the inhibition of pathways such as NF-κB, no direct scientific studies were identified that have investigated these properties for this compound specifically.

Consequently, there is no available information regarding the detailed research findings, including its effects on cytokine production, immune cell populations, or its modulation of intracellular signaling pathways such as NF-κB, MAPK, or PI3K-Akt. Therefore, data tables illustrating these effects cannot be provided.

Further preclinical research is required to elucidate the potential immunomodulatory activities and the precise molecular mechanisms of action of this compound.

Mechanistic Elucidation at the Molecular and Cellular Levels

Identification of Molecular Targets and Binding Interactions

Direct molecular targets for 2-[(Morpholin-4-ylacetyl)amino]benzamide have not been explicitly identified in published research. However, the presence of the benzamide (B126) group suggests a potential interaction with zinc-dependent enzymes, a characteristic feature of how benzamide-based HDAC inhibitors function. These inhibitors typically chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition.

The morpholine (B109124) ring, a common scaffold in medicinal chemistry, is often incorporated to improve the pharmacokinetic properties of a compound. Its ability to form hydrogen bonds via its oxygen atom may contribute to binding interactions with various biological targets. In the context of more complex molecules, morpholine-containing scaffolds have been investigated for their potential to interact with a range of targets, including enzymes involved in cancer and microbial pathogenesis. For instance, some morpholine derivatives have been evaluated for their inhibitory activity against aldo-keto reductases, which are overexpressed in certain cancers.

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

There is no direct evidence to suggest that this compound modulates the PI3K/Akt/mTOR pathway or other key cellular signaling pathways. Research on benzamide-based HDAC inhibitors has shown that they can indirectly affect such pathways. For example, by inhibiting HDACs, these compounds can alter the expression of genes involved in signaling cascades. Some novel N-(2-aminophenyl)-benzamide inhibitors have been shown to downregulate the expression of EGFR, a key receptor tyrosine kinase that can activate the PI3K/Akt pathway. However, it is important to reiterate that these findings pertain to more complex derivatives and cannot be directly extrapolated to this compound.

Investigation of Cellular Phenotypes and Biological Processes (e.g., DNA methylation, protein synthesis)

Specific studies on the effects of this compound on cellular phenotypes such as DNA methylation and protein synthesis are lacking. The primary mechanism of action for benzamide-containing HDAC inhibitors is the inhibition of histone deacetylation, which leads to a more open chromatin structure and subsequent changes in gene expression. This epigenetic modification is distinct from DNA methylation, although there can be crosstalk between these two regulatory mechanisms.

HDAC inhibitors can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells. For example, some N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide derivatives have been shown to induce G2/M phase arrest and apoptosis in liver cancer cells. These effects are a consequence of altered gene expression profiles resulting from HDAC inhibition. The impact of the simpler this compound on these fundamental biological processes has not been reported.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Core Scaffold Modifications on Biological Potency and Selectivity

There is no available research data to construct an analysis of how modifications to the core benzamide (B126) and morpholine (B109124) scaffolds of 2-[(Morpholin-4-ylacetyl)amino]benzamide impact its biological potency and selectivity. SAR studies typically involve the synthesis and evaluation of analogs where these core structures are altered, for instance, by replacing the benzamide with other aromatic systems or modifying the morpholine ring. Without such studies, any discussion on this topic would be purely speculative.

Strategies for Enhancing Target Specificity and Efficacy

General strategies for enhancing target specificity and efficacy in drug discovery are well-established, including structure-based drug design, reduction of off-target activities through chemical modification, and improvement of pharmacokinetic properties. However, without knowledge of the primary biological target(s) of this compound or any initial biological activity data, a discussion of specific strategies applied to this compound is not feasible.

Lead Optimization Approaches for this compound Derivatives

Lead optimization is a critical phase in drug development that involves refining the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. The public record contains no evidence of this compound having been identified as a "lead" compound, and consequently, there are no reports on its optimization. Such a process would typically involve iterative cycles of design, synthesis, and testing of new derivatives, with the aim of developing a clinical candidate.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 2-[(Morpholin-4-ylacetyl)amino]benzamide, might interact with a biological target, typically a protein or enzyme. Such an analysis would provide insights into binding affinity, measured by a docking score, and detail specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the target's active site. However, no published studies were identified that performed molecular docking simulations for this compound against any specific biological target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its activity. This model could then be used in virtual screening to search large compound libraries for other molecules with similar features, potentially identifying new active compounds. There are no available studies that have developed or utilized a pharmacophore model based on this compound.

Quantum Chemical Calculations and Electronic Property Analysis (e.g., DFT studies)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These studies can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and Mulliken atomic charges. This information helps in understanding the molecule's reactivity, stability, and the regions susceptible to electrophilic or nucleophilic attack. No specific DFT or other quantum chemical calculation results for this compound were found in the public domain.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a drug. These predictions assess properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for inhibiting key metabolic enzymes like Cytochrome P450. While many online tools and software packages are available for such predictions, no published research provides a specific, validated in silico ADME profile for this compound.

Emerging Applications and Future Research Directions

Exploration of Novel Preclinical Therapeutic Areas for Benzamide (B126) Derivatives

The benzamide core is a versatile scaffold found in a wide array of approved drugs, and its derivatives continue to be explored for new therapeutic applications. The presence of the morpholine (B109124) ring in 2-[(Morpholin-4-ylacetyl)amino]benzamide can confer favorable properties such as improved solubility and metabolic stability, making its derivatives attractive candidates for various preclinical investigations. nih.gov

One of the most promising areas for novel benzamide derivatives is oncology . Researchers are actively developing benzamide-based compounds as potent inhibitors of various cancer-related targets. For instance, certain benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. nih.gov Inhibition of PARP-1 can lead to the selective killing of cancer cells with deficient DNA repair mechanisms. nih.gov Another anticancer strategy involves the inhibition of tubulin polymerization, a process essential for cell division. nih.gov Novel N-benzylbenzamide derivatives have shown significant antiproliferative activities by disrupting this process. nih.gov Furthermore, 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors have demonstrated the ability to reduce tumor volume in preclinical models of human colon cancer. nih.gov

Beyond cancer, benzamide derivatives are being investigated for their potential in treating metabolic disorders . A notable example is the development of glucokinase activators for the management of type 2 diabetes. Glucokinase plays a key role in glucose sensing and metabolism, and its activation can improve glycemic control.

The structural features of this compound also suggest potential applications in the central nervous system (CNS) . The morpholine moiety is a common feature in many CNS-active drugs due to its ability to improve brain permeability. nih.govacs.org Novel benzamide derivatives are being synthesized and evaluated as potential multireceptor antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors implicated in neuropsychiatric disorders. researchgate.net Additionally, some benzamide derivatives have shown promise for the prevention and treatment of pain and itching in preclinical models. google.com

The following table summarizes some of the key preclinical therapeutic areas being explored for novel benzamide derivatives:

Therapeutic AreaTarget/Mechanism of ActionExample of Benzamide Derivative Class
Oncology PARP-1 InhibitionBenzamides with benzamidophenyl scaffolds nih.gov
Tubulin Polymerization InhibitionN-benzylbenzamide derivatives nih.gov
Histone Deacetylase (HDAC) Inhibition2-aminobenzamide (B116534) derivatives nih.gov
Metabolic Disorders Glucokinase Activation
Central Nervous System Dopamine/Serotonin Receptor ModulationBenzamides with benzo[d]isothiazol-piperazine moieties researchgate.net
Pain and Itching Novel benzamide derivatives google.com
Infectious Diseases Antimicrobial Activity2-aminobenzamide derivatives nih.gov

Advancements in Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of this compound is crucial for establishing structure-activity relationships and optimizing lead compounds. Recent years have seen significant advancements in synthetic methodologies that allow for the efficient and diverse functionalization of the benzamide scaffold.

Catalytic C-H bond activation has emerged as a powerful tool for the direct functionalization of benzamides, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. Rhodium-catalyzed C-H activation, for instance, has been successfully employed for the synthesis of branched amines and eight-membered lactams from benzamide precursors. nih.govnih.gov These methods allow for the introduction of new functional groups at specific positions on the benzamide ring, enabling the rapid generation of diverse compound libraries.

Palladium-catalyzed reactions also play a significant role in the synthesis of complex benzamide analogues. These methods have been used to construct phthalimides from 2-OTS benzamides and carbon monoxide, providing access to a different class of fused-ring structures. rsc.org

Furthermore, greener and more efficient synthetic protocols are being developed. The use of solid acid catalysts, such as diatomite earth immobilized ionic liquids, in conjunction with ultrasonic irradiation, has been shown to facilitate the direct condensation of benzoic acids and amines to form benzamides. researchgate.net This approach offers advantages such as shorter reaction times, higher yields, and the use of a recoverable catalyst. researchgate.net

The synthesis of the morpholine-containing side chain can also be achieved through various established methods. For example, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloroacetate, followed by further chemical transformations to introduce diverse functionalities. researchgate.net A three-step synthesis of a complex N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide has also been reported, showcasing a conventional yet effective approach to building intricate molecules containing the morpholine and benzamide cores. mdpi.com

These advanced synthetic methodologies provide a robust toolkit for medicinal chemists to create a wide range of analogues of this compound for preclinical evaluation.

Integration of Advanced Biophysical and Imaging Techniques in Preclinical Research

To gain a deeper understanding of the mechanism of action and pharmacokinetic properties of this compound and its derivatives, the integration of advanced biophysical and imaging techniques in preclinical research is essential. These technologies provide valuable insights that can guide drug design and development.

Biophysical techniques are crucial for characterizing the interaction between a drug candidate and its biological target. A combination of X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and hydrogen/deuterium exchange mass spectrometry (HDXMS) can provide a detailed picture of how a small molecule inhibitor binds to an enzyme and alters its conformation. elifesciences.org This information is invaluable for understanding the molecular basis of drug efficacy and for designing more potent and selective inhibitors. elifesciences.org

Preclinical imaging techniques offer a non-invasive way to visualize and quantify the distribution and target engagement of a drug candidate in a living organism. ctfassets.net Positron Emission Tomography (PET) is a powerful molecular imaging modality that can be used to track the biodistribution of a radiolabeled drug candidate in real-time. nih.gov The development of PET radioligands based on novel chemical scaffolds, such as azabenzimidazoles, allows for the in vivo imaging of specific protein targets in the brain. nih.gov This technology can be instrumental in assessing the brain penetrance and target occupancy of CNS-active benzamide derivatives.

Other imaging modalities such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and bioluminescent imaging also play important roles in preclinical drug development. ctfassets.net They can be used to assess the efficacy of a drug candidate by monitoring anatomical and functional changes in disease models, such as tumor growth in cancer models. ctfassets.net The integration of these imaging techniques provides a more comprehensive understanding of a drug's in vivo behavior and can help to de-risk its progression into clinical trials.

Challenges and Opportunities in the Translational Research Pipeline for Benzamide-Based Compounds

The translation of a promising preclinical benzamide-based compound into a clinically effective therapeutic is a complex and challenging process. Understanding and navigating the hurdles in the translational research pipeline is critical for success.

One of the primary challenges is the "valley of death" between preclinical research and clinical trials, where many promising drug candidates fail due to a lack of efficacy or unforeseen toxicity in humans. nih.gov This is often attributed to the poor predictive validity of preclinical models. nih.gov For benzamide-based compounds, ensuring that the in vitro and in vivo preclinical data accurately reflect the compound's behavior in humans is a significant hurdle.

Cultural and infrastructural differences between basic and clinical research can also impede translational progress. nih.gov Effective collaboration between medicinal chemists, biologists, and clinicians is essential for the successful development of a new drug. Additionally, securing adequate funding and navigating the complex regulatory landscape are persistent challenges in translational research. nih.gov

Despite these challenges, there are also significant opportunities for advancing benzamide-based compounds through the translational pipeline. The development of more sophisticated and predictive preclinical models, including genetically engineered animal models and patient-derived xenografts, can improve the translatability of preclinical findings.

The strategy of drug repurposing offers a potential shortcut in the drug development process. nih.gov Since benzamides are already a well-established class of drugs, there may be opportunities to identify new therapeutic uses for existing or failed benzamide-based compounds. This approach can significantly reduce the time and cost of drug development, as much of the preclinical and safety data is already available. nih.gov

Furthermore, the emergence of novel therapeutic modalities, such as PROteolysis TArgeting Chimeras (PROTACs) , presents new opportunities for targeting previously "undruggable" proteins. nih.gov The benzamide scaffold could potentially be incorporated into PROTAC design to induce the degradation of specific target proteins, thereby expanding the therapeutic potential of this chemical class. nih.gov

Overcoming the challenges in the translational research pipeline will require a multidisciplinary and collaborative approach, with a focus on robust preclinical science, innovative clinical trial design, and a commitment to bridging the gap between the laboratory and the clinic.

Q & A

Q. Advanced Research Focus

  • Morpholine Substitution : Replacing morpholine with piperidine or thiomorpholine alters solubility and target affinity. For example, morpholine’s oxygen atom enhances hydrogen bonding with enzymes like kinases .
  • Benzamide Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzamide para-position increases metabolic stability but may reduce cellular permeability .
    Methodological Approach : Use QSAR models to correlate substituent effects with activity. Validate via enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations .

How should researchers resolve contradictory data in biological activity studies?

Advanced Research Focus
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Instability : Rapid degradation in certain media, detected via LC-MS metabolite profiling .
    Resolution Strategy :
    • Standardize protocols (e.g., CLIA guidelines).
    • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm amide bond formation (¹H-NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C-NMR: ~170 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 305.15).
  • HPLC-PDA : Assess purity (>98%) using a C18 column and gradient elution .

Advanced Application : Use X-ray crystallography to resolve stereochemical ambiguities in derivatives .

How can researchers design experiments to study the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes; monitor via LC-MS .
  • In Vivo Studies :
    • Administer in rodent models, collect plasma samples, and quantify using UPLC-MS/MS. Adjust dosing based on clearance rates .

What strategies mitigate toxicity or off-target effects during preclinical evaluation?

Q. Advanced Research Focus

  • Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify off-target interactions .
  • Prodrug Design : Mask polar groups (e.g., morpholine) with ester linkages to enhance selectivity and reduce hepatic toxicity .

How do researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Genetic Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., PI3K/AKT pathway components) and observe rescue effects .
  • Biochemical Profiling : Perform phosphoproteomics to map signaling pathway alterations post-treatment .

What computational tools are recommended for predicting binding modes?

Q. Basic Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for morpholine-modified analogs .

How can structural data from related compounds inform SAR studies?

Q. Advanced Research Focus

  • Comparative Crystallography : Overlay X-ray structures of analogs (e.g., 2-[(Piperidin-1-ylacetyl)amino]benzamide) to identify conserved binding motifs .
  • Fragment-Based Design : Use morpholine as a core scaffold, iteratively adding fragments from fragment libraries to optimize potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.